1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a synthetic organic compound with the molecular formula C18H29BN2O2. This compound is recognized for its significant role in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The structure features a piperazine ring that is substituted with a benzyl group containing a boronic ester moiety, which enhances its reactivity and utility in various chemical transformations .
The compound can be sourced from various chemical suppliers and is available in different purities. It is commonly utilized in research and industrial applications due to its effectiveness in facilitating specific chemical reactions. The compound's CAS number is 883738-27-0, which aids in its identification across chemical databases .
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine falls under the category of boronic esters. Boronic esters are compounds that contain a boron atom bonded to an alkyl or aryl group via an oxygen atom. This classification highlights its potential for participating in cross-coupling reactions and other transformations typical of organoboron compounds .
The synthesis of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine typically involves several key steps:
The reaction conditions typically require an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The use of solvents like dioxane or dimethylformamide is common to facilitate the reactions at elevated temperatures (usually around 80°C to 90°C) for optimal yields .
The molecular structure of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine features:
This arrangement contributes to its unique chemical properties and reactivity profiles.
Key structural data includes:
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine can undergo various chemical reactions:
Common reagents used include:
The mechanism of action for 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine primarily involves its participation in cross-coupling reactions. During these reactions:
The primary applications of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine lie in organic synthesis:
Boron-containing compounds (BCCs) represent a frontier in medicinal chemistry due to boron’s unique coordination chemistry and metabolic interactions. The vacant p-orbital in tricoordinate boron enables reversible covalent interactions with biological nucleophiles (e.g., hydroxyl groups in enzymes), facilitating targeted inhibition. This property underpins the therapeutic efficacy of FDA-approved boron drugs like bortezomib (a proteasome inhibitor) and crisaborole (anti-inflammatory PDE4 inhibitor) [6] [9].
The 1-methylpiperazinyl-boronate scaffold exemplifies BCCs designed for enhanced target engagement. The boronate ester moiety enables suzuki-miyaura cross-coupling reactions for late-stage diversification, while the piperazine ring provides conformational flexibility for receptor binding. Such hybrids align with boron neutron capture therapy (BNCT) requirements, where boron-10’s neutron capture cross-section (3,840 barns) enables localized tumor destruction [3] [6].
Table 1: Pharmacological Advantages of Boron in Drug Design
Property | Significance | Example in Compound |
---|---|---|
Reversible covalent binding | Enables transient enzyme inhibition | B↔O coordination with proteases |
Neutron capture capability | Facilitates BNCT for precision oncology | ¹⁰B isotope enrichment potential |
Tunable lipophilicity | Modifies log P for membrane permeability (predicted log P: 2.84 for target compound) | Pinacol ester’s hydrophobic shield |
Metabolic stability | Pinacol ester resists hydrolysis in plasma | Stable at physiological pH (predicted pKa: 7.81) |
Recent crystallographic studies confirm BCCs form stable complexes with disease-relevant proteins (e.g., kinases, proteases), validating their use in targeted drug design [6] [9].
The integration of piperazine with ortho-substituted arylboronates creates a dual-pharmacophore system with distinct stereoelectronic properties. Piperazine’s chair-chair inversion allows nitrogen lone-pair orientation toward the boronate, potentially stabilizing intramolecular N→B dative bonds. This interaction is evidenced in analogous cyclic borinates, where N→B bond lengths (1.638–1.654 Å) correlate with bond energies of 72–131 kJ/mol [3].
The target compound, 1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine (CAS: 747413-18-9), exemplifies this synergy:
Table 2: Structural Features of Piperazine-Boronate Hybrids
Structural Element | Role in Drug Design | Experimental Evidence |
---|---|---|
Piperazine ring | Confers basicity for salt formation & membrane penetration | pKa prediction (7.81 ± 0.42) [7] |
Pinacol boronate | Stabilizes boron for transport; enables coupling chemistry | ¹¹B NMR: δ 30–33 ppm (trigonal boron) [1] |
N→B coordination | Reduces boron’s electrophilicity, enhancing metabolic stability | X-ray bond lengths: 1.50 Å (B-O), 1.60 Å (B-N) [3] |
Methyl-piperazine | Blocks N4 oxidation, extending half-life | Analogues show >80% metabolic stability [7] |
X-ray analyses of related piperazine-boronate systems reveal distorted tetrahedral geometry at boron when N→B coordination occurs, with tetrahedral character up to 71% [3]. This configuration balances reactivity and stability—critical for orally bioavailable agents.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8